2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide
Description
Properties
IUPAC Name |
2-[5-(3-nitrophenyl)-1-prop-2-enylimidazol-2-yl]sulfanyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-2-11-23-18(15-7-6-10-17(12-15)24(26)27)13-21-20(23)28-14-19(25)22-16-8-4-3-5-9-16/h2-10,12-13H,1,11,14H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGYDEQIIQXHPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=CN=C1SCC(=O)NC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide typically involves multi-step organic reactions. One common approach is to start with the formation of the imidazole ring, followed by the introduction of the allyl and nitrophenyl groups. The final step involves the thiolation and acylation to form the desired compound. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated synthesis, can enhance efficiency and scalability. Additionally, purification techniques like crystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-((1-Allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like halides, amines, and thiols in the presence of suitable catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-((1-Allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The target compound shares structural motifs with several analogs, differing primarily in substituents on the imidazole ring and the phenylacetamide moiety. Key comparisons include:
Electronic and Steric Effects
- Nitro Group : The 3-nitro substituent induces strong electron-withdrawing effects, polarizing the imidazole ring and enhancing electrophilic reactivity. This contrasts with 4-bromo (compound 20 ) or methoxy (compound 9f ) groups.
Biological Activity
2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a thioamide compound notable for its imidazole ring and phenylacetamide moiety, which render it a subject of interest in medicinal chemistry. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 394.4 g/mol. Its structural features include:
- Imidazole Ring : Contributes to biological activity through interactions with enzymes and receptors.
- Nitrophenyl Group : Enhances binding affinity due to π-π interactions.
- Thioether Group : Increases stability and solubility in biological systems.
The biological activity of this compound may involve:
- Enzyme Inhibition : The compound can inhibit specific enzymes, affecting metabolic pathways.
- Receptor Modulation : It may interact with various receptors, altering cellular signaling pathways.
These mechanisms are crucial for its potential applications in pharmacology.
Biological Activity
Research has indicated that compounds similar to this compound exhibit various biological activities:
Antimicrobial Properties
Studies have shown that imidazole derivatives possess significant antimicrobial activity. For instance, related compounds have been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.
| Compound | Activity Type | Tested Strains | Result |
|---|---|---|---|
| 2-Aminoimidazole Derivatives | Antibacterial | E. coli, S. aureus | Effective |
| Thioamide Derivatives | Antifungal | Candida albicans | Effective |
Analgesic Activity
Research into related acetamide derivatives has demonstrated analgesic properties. For example, a study utilized the Eddy hot plate method to evaluate analgesic effects in rats, revealing that certain derivatives exhibited greater efficacy than conventional analgesics like Diclofenac .
Case Studies
- Antimicrobial Screening : A series of thioamide derivatives were synthesized and screened for antimicrobial activity. The results indicated that certain modifications to the imidazole ring enhanced antibacterial properties against common pathogens .
- Analgesic Efficacy : In a controlled study using the Eddy hot plate method, specific acetamide derivatives showed promising analgesic effects comparable to established drugs . The structure-function relationship was analyzed to determine which modifications yielded the highest potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
